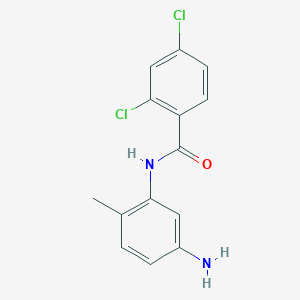
N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amine group attached to a methyl-substituted phenyl ring, which is further connected to a dichlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its antimicrobial activity.
N-(5-amino-2-methylphenyl)-2-furamide: Explored for its potential as an antifungal agent.
Uniqueness
N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide is unique due to its dichlorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
This compound features a dichlorobenzamide structure that enhances its interaction with various biological targets. The compound primarily exhibits its biological activity through:
- Enzyme Inhibition : It binds to specific enzymes or receptors, inhibiting their activity. This action is crucial in pathways related to cancer cell proliferation and apoptosis induction.
- Cellular Signaling Modulation : The compound's interactions can modulate key signaling pathways, impacting gene expression and cellular responses.
Biological Activities
The compound has been studied for several biological activities, including:
Case Studies
- Anticancer Studies :
- A study demonstrated that the compound effectively reduced cell viability in multiple cancer cell lines. The mechanism involved the modulation of histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis.
- Enzyme Interaction Studies :
- Interaction studies revealed that this compound inhibits specific kinases involved in cancer signaling pathways. This inhibition was linked to reduced phosphorylation of target proteins critical for tumor growth.
Data Tables
Comparison with Similar Compounds
This compound shares structural similarities with other benzamide derivatives known for their biological activities:
| Compound Name | Activity |
|---|---|
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Antimicrobial |
| N-(5-amino-2-methylphenyl)-2-furamide | Explored for antifungal |
特性
IUPAC Name |
N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-2-4-10(17)7-13(8)18-14(19)11-5-3-9(15)6-12(11)16/h2-7H,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOPJSXNIISWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














